N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide
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Overview
Description
N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring system substituted with a carbamoyl group and a carboxamide group
Mechanism of Action
Target of Action
N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide, also known as 2-(5-chlorothiophene-2-amido)thiophene-3-carboxamide, primarily targets the 5′-nucleotidase cytosolic II (NT5C2) gene . This gene plays a crucial role in the metabolism of nucleotides, the building blocks of DNA and RNA, in cells .
Mode of Action
The compound interacts with its target, NT5C2, by inhibiting its function . This inhibition is achieved through the compound’s ability to bind to the active site of the NT5C2 enzyme, preventing it from carrying out its normal function . The result is a disruption in the normal metabolism of nucleotides within the cell .
Biochemical Pathways
The inhibition of NT5C2 affects the purine metabolic pathway, which is responsible for the synthesis and degradation of purines that are essential components of DNA, RNA, and cellular energy molecules . The downstream effects of this disruption can lead to an imbalance in nucleotide pools and impact various cellular processes, including DNA replication and repair, RNA transcription, and energy metabolism .
Pharmacokinetics
The compound’s effectiveness in vitro and in vivo suggests that it has sufficient bioavailability to reach its target and exert its inhibitory effect .
Result of Action
The molecular effect of this compound’s action is the inhibition of NT5C2, leading to disruption in nucleotide metabolism . On a cellular level, this can lead to cell cycle arrest and apoptosis, particularly in cells that are heavily dependent on nucleotide metabolism, such as rapidly dividing cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other metabolites or drugs could potentially impact the compound’s stability and its ability to bind to and inhibit nt5c2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide typically involves the functionalization of a thiophene ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl and carboxamide groups can be reduced to amines.
Substitution: Halogen atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-succinamic acid: Another thiophene derivative with similar structural features.
2,5-diaminothiophene derivatives: Compounds with similar thiophene ring systems and functional groups.
Uniqueness
N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of carbamoyl and carboxamide groups on the thiophene ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S2/c11-7-2-1-6(17-7)9(15)13-10-5(8(12)14)3-4-16-10/h1-4H,(H2,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZPASXPWKCZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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